
methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-iodo-1H-pyrazole-3-carboxylate is a chemical compound with the IUPAC name “methyl 5-iodo-1H-pyrazole-3-carboxylate”. It has a molecular weight of 252.01 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of methyl 5-iodo-1H-pyrazole-3-carboxylate consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is attached to a carboxylate group (COOCH3), and another carbon atom is attached to an iodine atom .Physical And Chemical Properties Analysis
Methyl 5-iodo-1H-pyrazole-3-carboxylate is a solid compound with a pale-yellow to yellow-brown color . It has a molecular weight of 252.01 .Scientific Research Applications
Medicinal Chemistry: Antitumor Applications
Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate: is a compound that has been explored for its potential in medicinal chemistry, particularly in the development of antitumor agents. Pyrazole derivatives are known to exhibit a range of biological activities, including anticancer properties . The presence of the pyrazole core in pharmacologically active molecules makes this derivative a valuable candidate for synthesizing new antitumor drugs.
Agrochemistry: Herbicidal Properties
In the field of agrochemistry, pyrazole derivatives have been identified as having herbicidal properties . The structural flexibility of the pyrazole ring allows for the creation of various compounds that can be tailored to target specific weeds or unwanted vegetation, making “methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate” a potential key ingredient in developing new herbicides.
Antimicrobial and Antifungal Agents
The pyrazole moiety is also significant in the synthesis of antimicrobial and antifungal agents. Research has shown that pyrazole derivatives can be effective against a variety of bacterial and fungal strains, offering a pathway for new treatments in infectious diseases .
Anti-Inflammatory and Analgesic Effects
Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. This makes “methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate” a potential starting point for the development of new anti-inflammatory drugs and pain relievers .
Antidiabetic Activity
The pyrazole ring is a common feature in molecules with antidiabetic activity. As such, “methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate” could be used to synthesize new compounds that help regulate blood sugar levels and provide treatment options for diabetes .
Coordination Chemistry: Ligand Synthesis
In coordination chemistry, pyrazole derivatives like “methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate” can act as ligands, binding to metal ions to form complexes. These complexes have various applications, including catalysis and materials science .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 5-iodo-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDPNCNQIISDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676464 | |
| Record name | Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
1193244-87-9 | |
| Record name | Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


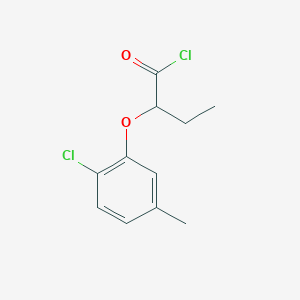
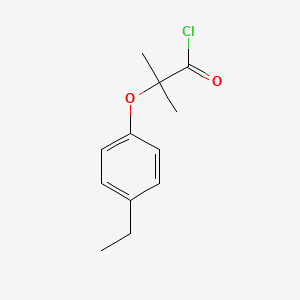
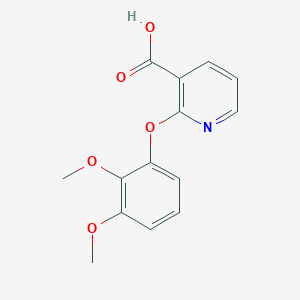


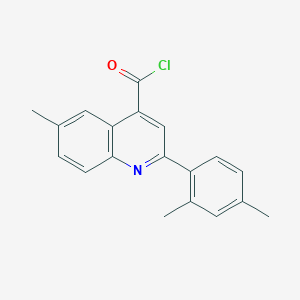
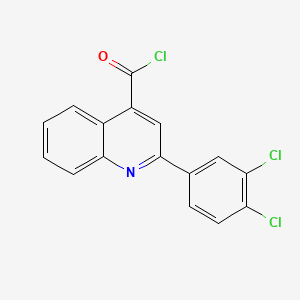
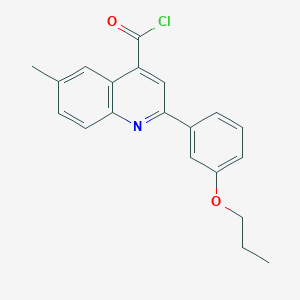
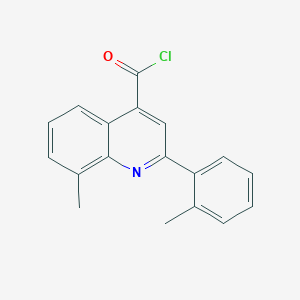
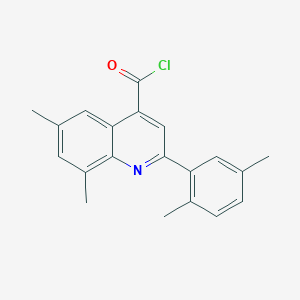
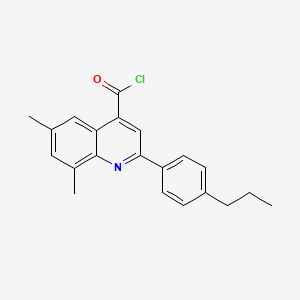

![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)